Docosanamide,N,N-1,2-ethanediylbis-
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Overview
Description
Docosanamide, N,N-1,2-ethanediylbis-: is a chemical compound with the molecular formula C46H92N2O2 and a molecular weight of 705.23 g/mol . It is known for its unique structure, which includes a long hydrocarbon chain and an amide group, making it a significant compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Docosanamide, N,N-1,2-ethanediylbis- typically involves the reaction of docosanoic acid with ethylenediamine under specific conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of Docosanamide, N,N-1,2-ethanediylbis- follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reactants and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Docosanamide, N,N-1,2-ethanediylbis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the amide group into an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
Chemistry: Docosanamide, N,N-1,2-ethanediylbis- is used as a reagent in organic synthesis and as a building block for more complex molecules .
Biology: In biological research, it is used to study the interactions of long-chain amides with biological membranes and proteins .
Industry: In the industrial sector, Docosanamide, N,N-1,2-ethanediylbis- is used as a lubricant and surfactant due to its amphiphilic nature .
Mechanism of Action
The mechanism of action of Docosanamide, N,N-1,2-ethanediylbis- involves its interaction with lipid bilayers and proteins. The long hydrocarbon chain allows it to embed within lipid membranes, while the amide group can form hydrogen bonds with proteins and other molecules. This dual interaction facilitates its role in various applications, including drug delivery and membrane studies .
Comparison with Similar Compounds
Hexadecanamide: Similar in structure but with a shorter hydrocarbon chain.
Octadecanamide: Another similar compound with an intermediate chain length.
Eicosanamide: Similar but with a slightly shorter chain.
Uniqueness: Docosanamide, N,N-1,2-ethanediylbis- is unique due to its long hydrocarbon chain, which provides distinct physical and chemical properties compared to shorter-chain amides. This uniqueness makes it particularly useful in applications requiring strong hydrophobic interactions and stability .
Properties
CAS No. |
7445-68-3 |
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Molecular Formula |
C46H92N2O2 |
Molecular Weight |
705.2 g/mol |
IUPAC Name |
N-[2-(docosanoylamino)ethyl]docosanamide |
InChI |
InChI=1S/C46H92N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45(49)47-43-44-48-46(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3,(H,47,49)(H,48,50) |
InChI Key |
WNCFYFLYHFIWIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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